6-Amino-4-[5-(3,4-dichlorophenyl)-2-furyl]-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-4-[5-(3,4-dichlorophenyl)-2-furyl]-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound with a unique structure that includes a pyrazole ring fused with a pyrano ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-[5-(3,4-dichlorophenyl)-2-furyl]-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the furyl and dichlorophenyl groups. The final steps involve the formation of the pyrano ring and the addition of the amino and carbonitrile groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
the principles of organic synthesis and process optimization would apply to scale up the production if needed .
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-[5-(3,4-dichlorophenyl)-2-furyl]-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as converting the carbonitrile group to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Scientific Research Applications
6-Amino-4-[5-(3,4-dichlorophenyl)-2-furyl]-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used to study biological pathways and interactions due to its potential bioactivity.
Industrial Applications: Although not widely documented, the compound’s chemical properties may find use in specialized industrial processes.
Mechanism of Action
The mechanism of action of 6-Amino-4-[5-(3,4-dichlorophenyl)-2-furyl]-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-(2,6-dichlorophenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-(3-methoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
The uniqueness of 6-Amino-4-[5-(3,4-dichlorophenyl)-2-furyl]-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile lies in its specific combination of functional groups and ring structures. This unique arrangement provides distinct chemical and biological properties that differentiate it from similar compounds .
Properties
Molecular Formula |
C20H16Cl2N4O2 |
---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
6-amino-4-[5-(3,4-dichlorophenyl)furan-2-yl]-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C20H16Cl2N4O2/c1-2-3-14-18-17(11(9-23)19(24)28-20(18)26-25-14)16-7-6-15(27-16)10-4-5-12(21)13(22)8-10/h4-8,17H,2-3,24H2,1H3,(H,25,26) |
InChI Key |
CCARCYWPEPKVMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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